molecular formula C10H14BrN3 B13527670 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine

Cat. No.: B13527670
M. Wt: 256.14 g/mol
InChI Key: KQGYYQZNQRSHSC-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine typically involves the bromination of N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H14BrN3/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10/h2-3,6,9,12H,4-5,7H2,1H3

InChI Key

KQGYYQZNQRSHSC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C2=NC=C(C=C2)Br

Origin of Product

United States

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